molecular formula C13H21N3O4S B2735607 tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate CAS No. 902775-91-1

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate

Cat. No.: B2735607
CAS No.: 902775-91-1
M. Wt: 315.39
InChI Key: RTNTUKJYLWHQSP-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate is a chemical compound with the molecular formula C13H21N3O4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyl group, an aminophenylsulfonamido group, and a carbamate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction is carried out under mild conditions and yields the desired product in excellent yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonamido groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the sulfonamido and carbamate groups allows for strong binding interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-aminophenyl)carbamate: Similar in structure but lacks the sulfonamido group.

    tert-Butyl (2-(4-nitrophenylsulfonamido)ethyl)carbamate: Contains a nitro group instead of an amino group.

    tert-Butyl (2-(4-methylphenylsulfonamido)ethyl)carbamate: Contains a methyl group instead of an amino group.

Uniqueness

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate is unique due to the presence of both the sulfonamido and carbamate groups, which confer specific chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong and selective interactions with molecular targets .

Properties

IUPAC Name

tert-butyl N-[2-[(4-aminophenyl)sulfonylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNTUKJYLWHQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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